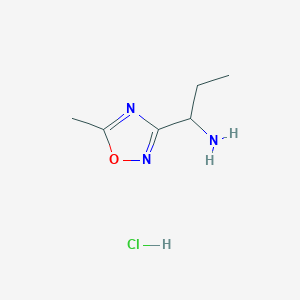

1-(5-甲基-1,2,4-噁二唑-3-基)丙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a compound that belongs to the class of heterocyclic compounds known as 1,2,4-oxadiazoles . These are aromatic compounds containing a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been widely studied due to their broad range of chemical and biological properties . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can be represented by the SMILES stringNC1=NOC(C)=N1 . The InChI key for this compound is JEEUSAKCHSWJKO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride include its empirical formulaC3H5N3O, CAS Number 40483-47-4, and molecular weight 99.09 . It is a solid compound .

科学研究应用

- Anticancer Activity : Some oxadiazole derivatives have demonstrated promising anticancer properties. Researchers have synthesized and evaluated compounds with potential antitumor effects . Further studies could explore the specific mechanisms of action and optimize their efficacy.

- Antidiabetic Potential : The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione exhibited antidiabetic activity . Investigating its mode of action and safety profile could be valuable.

- High-Energy Molecules : Oxadiazoles can serve as energetic materials due to their favorable oxygen balance and positive heat of formation. The 1,2,5-regioisomer (furazan) and its derivatives fall into this category .

- Antifungal Properties : Researchers have evaluated oxadiazole derivatives for antifungal activity against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . Further investigations could explore their mechanism of action and potential use in agriculture.

- Mitochondrial Enzyme Activity : The MTT test, which measures mitochondrial enzyme activity, has been used to assess the effects of oxadiazoles on living cells . Understanding their impact on cellular metabolism is crucial.

- Regioisomeric Variations : The different regioisomers (1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole) exhibit varying properties, allowing for tailored applications .

- Heat and Impact Sensitivity : Depending on substituents, oxadiazoles can range from relatively inert to highly sensitive to heat and impact . Understanding their behavior is crucial for safety considerations.

- Plant Disease Control : 1,2,4-Oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . Investigating their efficacy as low-risk chemical pesticides could be valuable.

Medicinal Applications

Material Science

Biological Activities

Pharmaceutical Compounds

Energetic Behavior

Agricultural Biological Activities

未来方向

The future directions for research on 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of biological activities exhibited by 1,2,4-oxadiazole derivatives, this compound could potentially be developed into a new therapeutic agent .

作用机制

Target of Action

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride, a derivative of 1,2,4-oxadiazole, exhibits a broad spectrum of biological activities . The primary targets of this compound are various pathogens that threaten plant growth and survival, such as bacteria, fungus, and plant-parasitic nematodes .

Mode of Action

The compound interacts with its targets by exhibiting moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also shows strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

The compound’s action results in the inhibition of various pathogens. For instance, it exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also shows strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

属性

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)10-9-6;/h5H,3,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZSHCRPSALGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NOC(=N1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2772526.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2772530.png)

![4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate](/img/structure/B2772531.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)

![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)